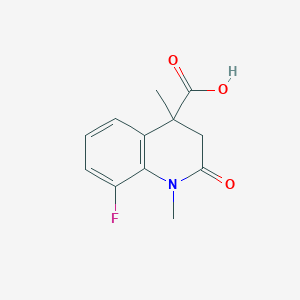
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The oxidation of the intermediate compound to introduce the carbonyl group at the 2nd position is typically performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form fused ring systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Condensation Reagents: Acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione, hydroxylated quinolines, and substituted quinolines.
Aplicaciones Científicas De Investigación
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core structure but lacks the fluorine and carboxylic acid groups.
Ciprofloxacin: A well-known quinolone antibiotic with a similar quinoline structure but different substituents.
Nalidixic Acid: An early quinolone antibiotic with a similar core structure but different functional groups.
Uniqueness
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. These features enhance its potential as a versatile compound in various scientific applications.
Propiedades
Fórmula molecular |
C12H12FNO3 |
|---|---|
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
8-fluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-12(11(16)17)6-9(15)14(2)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3,(H,16,17) |
Clave InChI |
LRURYWQHNSMBRU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C2=C1C=CC=C2F)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)

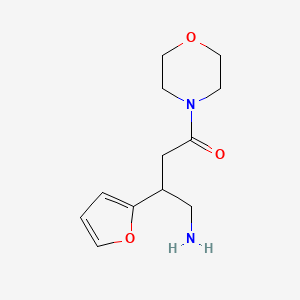
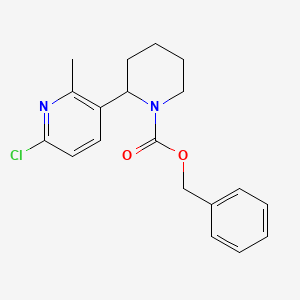

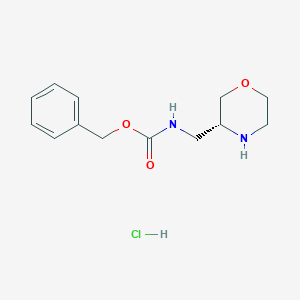

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)

![3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester](/img/structure/B11809762.png)


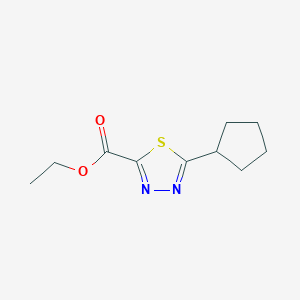
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B11809788.png)
